![molecular formula C18H17ClN2O5S B2876380 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 743445-14-9](/img/structure/B2876380.png)
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid
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Description
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O5S . It has a molecular weight of 408.86 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid include its molecular weight of 408.86 and its molecular formula, C18H17ClN2O5S . More detailed physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Metabolic Pathway Elucidation
One significant application of 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid in scientific research is its involvement in the study of drug metabolism pathways. For instance, research on Lu AA21004, a novel antidepressant, detailed its metabolic transformation to various metabolites, including a 4-hydroxy-phenyl metabolite and a benzoic acid derivative. This study revealed the enzymatic processes underlying the oxidative metabolism of the drug, highlighting the role of cytochrome P450 enzymes and providing insights into the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Antimicrobial Activity Exploration
Research into antimicrobial activities is another crucial application. Compounds structurally related to 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid, including various piperazine derivatives, have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives exhibited significant antimicrobial effects against test microorganisms, suggesting potential applications in developing new antibacterial and antifungal agents (Bektaş et al., 2007).
Anticancer Research
The exploration of anticancer properties represents a vital research domain for compounds like 2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid. Studies have synthesized and characterized various derivatives, assessing their anti-proliferative effects on cancer cell lines. For example, benzochromene derivatives were found to induce apoptosis in colorectal cancer cells, demonstrating the potential for developing novel chemotherapeutics targeting cancer treatment (Ahagh et al., 2019).
Structural and Supramolecular Chemistry
The compound's structural analysis contributes to understanding its supramolecular interactions and crystalline forms. Research in this area includes the crystal structure determination of related piperazine derivatives, facilitating insights into their molecular conformation, hydrogen bonding, and potential for forming supramolecular architectures. Such studies are fundamental for designing materials with specific physical or chemical properties (Faizi et al., 2016).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazine-1-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-4-3-5-14(12-13)27(25,26)21-10-8-20(9-11-21)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFWCVWQUKOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid |
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